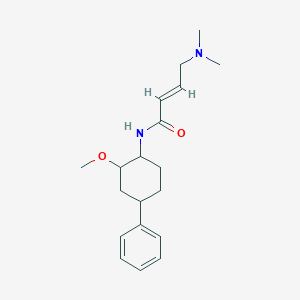
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide, also known as DMAGO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAGO is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, DMAGO can increase the levels of endocannabinoids in the body, which may have therapeutic benefits in various diseases.
作用機序
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide exerts its effects by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body, which are involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate these processes.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include increased levels of endocannabinoids in the body, activation of cannabinoid receptors, modulation of pain signaling pathways, and reduction of inflammation. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been shown to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
One advantage of using (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in lab experiments is its potent inhibition of FAAH, which can increase the levels of endocannabinoids in the body and modulate various physiological processes. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been shown to have good selectivity for FAAH, which reduces the risk of off-target effects.
One limitation of using (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in lab experiments is its relatively low solubility in water, which can make it challenging to administer in certain experimental setups. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide also has a relatively short half-life in the body, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide research, including:
1. Further investigation of the mechanisms underlying the analgesic effects of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in various animal models of pain.
2. Exploration of the potential anti-inflammatory effects of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Investigation of the potential use of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in mood disorders, such as depression and anxiety, and the underlying mechanisms involved.
4. Development of more efficient and selective synthesis methods for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide.
5. Investigation of the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in humans, including its safety and efficacy in various diseases.
Conclusion:
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide is a potent inhibitor of FAAH, which can increase the levels of endocannabinoids in the body and modulate various physiological processes. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been extensively studied for its potential use in pain management, inflammation, and mood disorders, and there are several future directions for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide research.
合成法
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis can vary depending on the specific laboratory and equipment used. However, the general steps involved in (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide synthesis include the reaction of 2-methoxy-4-phenylcyclohexanone with dimethylamine, followed by the reaction of the resulting intermediate with but-2-enoyl chloride. The final product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been extensively studied for its potential applications in various scientific research areas, including pain management, inflammation, and mood disorders. In preclinical studies, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate pain signaling pathways.
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been studied for its anti-inflammatory properties. In animal models of inflammation, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to reduce the levels of pro-inflammatory cytokines and decrease the recruitment of immune cells to the site of inflammation. These effects may be beneficial in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been investigated for its potential use in mood disorders, such as depression and anxiety. In animal models of depression, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have antidepressant effects, which may be mediated by the modulation of endocannabinoid signaling pathways in the brain.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21(2)13-7-10-19(22)20-17-12-11-16(14-18(17)23-3)15-8-5-4-6-9-15/h4-10,16-18H,11-14H2,1-3H3,(H,20,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNNOPCHHJWDE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

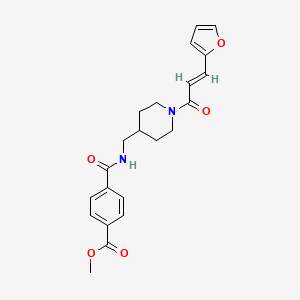
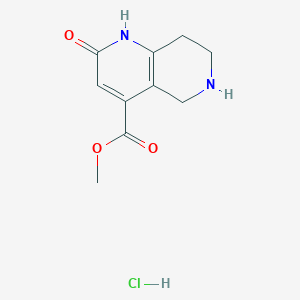
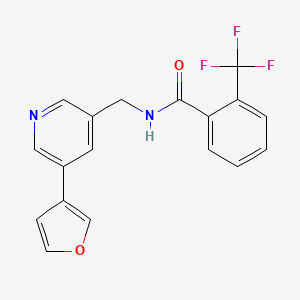
![1-[(5-Bromopyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2510274.png)
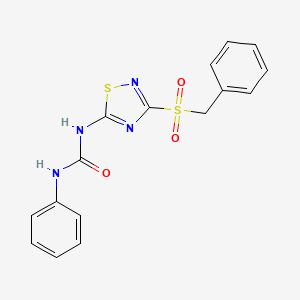
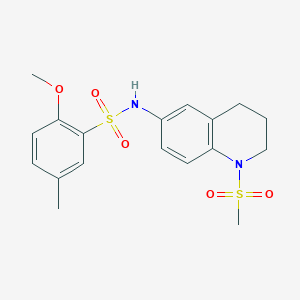
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510277.png)
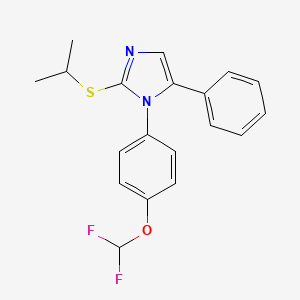
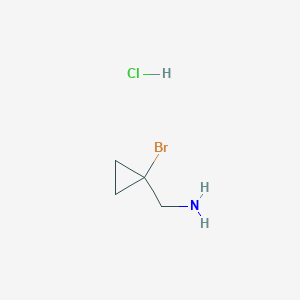
![Cyclopentanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B2510280.png)
![1-(4-ethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510281.png)
![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)
![methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2510284.png)
![N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2510285.png)